Potassium (4-bromobutyl)trifluoroborate
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Overview
Description
Potassium (4-bromobutyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-bromobutyl)trifluoroborate can be synthesized through the reaction of 4-bromobutylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
Formation of Boronic Acid: The initial step involves the synthesis of 4-bromobutylboronic acid.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Synthesis of Boronic Acid: Using industrial reactors to produce 4-bromobutylboronic acid.
Conversion to Trifluoroborate: Reacting the boronic acid with potassium bifluoride in large-scale reactors under controlled conditions to produce the trifluoroborate salt.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-bromobutyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Base: Typically, a base such as potassium carbonate is used.
Solvent: Reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Potassium (4-bromobutyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in forming carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium (4-bromobutyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of the organic group from boron to the palladium center, followed by the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-bromophenyl)trifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-chlorophenyl)trifluoroborate
Uniqueness
Potassium (4-bromobutyl)trifluoroborate is unique due to its specific structure, which allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. Its stability and reactivity make it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C4H8BBrF3K |
---|---|
Molecular Weight |
242.92 g/mol |
IUPAC Name |
potassium;4-bromobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H8BBrF3.K/c6-4-2-1-3-5(7,8)9;/h1-4H2;/q-1;+1 |
InChI Key |
SQAUEJPAGMJPPO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCBr)(F)(F)F.[K+] |
Origin of Product |
United States |
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